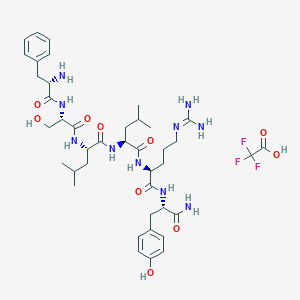

FSLLRY-NH2 TFA

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

C41H61F3N10O10 |

|---|---|

分子量 |

911.0 g/mol |

IUPAC名 |

(2S)-N-[(2S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanamide;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C39H60N10O8.C2HF3O2/c1-22(2)17-30(36(55)45-28(11-8-16-44-39(42)43)35(54)46-29(33(41)52)20-25-12-14-26(51)15-13-25)47-37(56)31(18-23(3)4)48-38(57)32(21-50)49-34(53)27(40)19-24-9-6-5-7-10-24;3-2(4,5)1(6)7/h5-7,9-10,12-15,22-23,27-32,50-51H,8,11,16-21,40H2,1-4H3,(H2,41,52)(H,45,55)(H,46,54)(H,47,56)(H,48,57)(H,49,53)(H4,42,43,44);(H,6,7)/t27-,28-,29-,30-,31-,32-;/m0./s1 |

InChIキー |

YOHKVKBYKRRTME-YQWGHBPESA-N |

異性体SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](CC2=CC=CC=C2)N.C(=O)(C(F)(F)F)O |

正規SMILES |

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(CC2=CC=CC=C2)N.C(=O)(C(F)(F)F)O |

製品の起源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of FSLLRY-NH2 TFA on PAR2

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of the synthetic peptide FSLLRY-NH2 trifluoroacetate (TFA) as a modulator of Protease-Activated Receptor 2 (PAR2). While widely recognized as a PAR2 antagonist, this document delves into the nuances of its inhibitory action on canonical PAR2 signaling pathways, including G-protein-mediated and β-arrestin-dependent cascades. Furthermore, this guide incorporates recent findings on the off-target effects of FSLLRY-NH2, particularly its agonistic activity on Mas-related G protein-coupled Receptor C11 (MrgprC11). Detailed experimental protocols for key assays and quantitative data are presented to equip researchers with the necessary information for rigorous investigation of PAR2 pharmacology.

Introduction to PAR2 and FSLLRY-NH2 TFA

Protease-Activated Receptor 2 (PAR2) is a G protein-coupled receptor (GPCR) that plays a critical role in a variety of physiological and pathological processes, including inflammation, pain, and tissue repair.[1][2] Unlike conventional GPCRs that are activated by soluble ligands, PARs are activated by proteolytic cleavage of their extracellular N-terminus by serine proteases such as trypsin. This cleavage unmasks a new N-terminal sequence that acts as a "tethered ligand," binding to the receptor to initiate downstream signaling.[1]

FSLLRY-NH2 is a synthetic hexapeptide that has been instrumental in the study of PAR2 function. It is widely characterized as a competitive antagonist of PAR2, inhibiting receptor activation by preventing the binding of the tethered ligand.[3][4] This guide will explore the molecular mechanisms underlying this antagonism and its consequences on intracellular signaling.

Quantitative Data on this compound Activity

The inhibitory potency of FSLLRY-NH2 on PAR2 and its off-target activity on MrgprC11 have been quantified in various studies. The following table summarizes key quantitative parameters.

| Parameter | Value | Cell Line/System | Comments | Reference(s) |

| PAR2 Antagonism | ||||

| IC50 | 50 µM | PAR2-KNRK cells | Inhibition of trypsin-induced PAR2 activation. | [3] |

| IC50 | 50 - 200 µM | PAR2-transfected KNRK cells | Blockade of trypsin-mediated PAR2 activation. | [3] |

| MrgprC11 Agonism | ||||

| EC50 | 10.1 µM | CHO cells expressing MrgprC11 | Activation of MrgprC11, comparable to the potency of the PAR2 agonist SLIGRL on PAR2. | [5] |

Mechanism of Action: Inhibition of PAR2 Signaling

FSLLRY-NH2 exerts its antagonistic effect by competitively binding to the ligand-binding pocket of PAR2, thereby preventing the interaction of the tethered ligand that is unmasked upon proteolytic cleavage. This blockade inhibits the conformational changes in the receptor required for the activation of downstream signaling pathways.

G Protein-Dependent Signaling

PAR2 couples to multiple G protein subtypes, primarily Gαq/11, Gαi, and Gα12/13, to initiate distinct signaling cascades.[6][7]

-

Gαq/11 Pathway: Activation of Gαq/11 leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). FSLLRY-NH2 effectively blocks this pathway, preventing the mobilization of intracellular calcium.[4][8]

-

Gα12/13 Pathway: Coupling to Gα12/13 activates RhoGEFs, leading to the activation of the small GTPase RhoA and its downstream effector Rho kinase (ROCK). This pathway is involved in cytoskeletal rearrangements and cell migration.

-

Gαi Pathway: PAR2 activation can also lead to the inhibition of adenylyl cyclase through Gαi, resulting in decreased intracellular cyclic AMP (cAMP) levels.

Signaling Pathway Diagram: PAR2 G Protein-Dependent Signaling

Caption: Canonical G protein-dependent signaling pathways activated by PAR2 and inhibited by FSLLRY-NH2.

β-Arrestin-Dependent Signaling

Upon activation and phosphorylation by G protein-coupled receptor kinases (GRKs), PAR2 recruits β-arrestins.[7] β-arrestins not only mediate receptor desensitization and internalization but also act as scaffolds for signaling complexes, leading to G protein-independent signaling. A key β-arrestin-mediated pathway downstream of PAR2 is the activation of the extracellular signal-regulated kinase (ERK) cascade.[9] FSLLRY-NH2, by preventing the initial activation of PAR2, also inhibits the subsequent recruitment of β-arrestin and downstream ERK signaling.

Signaling Pathway Diagram: PAR2 β-Arrestin-Dependent Signaling

Caption: β-arrestin recruitment and downstream signaling following PAR2 activation, a process blocked by FSLLRY-NH2.

Off-Target Effect: Activation of MrgprC11

A significant finding is that FSLLRY-NH2, while an antagonist at PAR2, acts as an agonist at the Mas-related G protein-coupled receptor C11 (MrgprC11).[10][11] This off-target activation has been shown to induce scratching behavior in mice, a response mediated through Gαq/11 and subsequent calcium mobilization.[10][11] This highlights the importance of considering potential off-target effects when interpreting data obtained using FSLLRY-NH2 and underscores the need for appropriate controls in experimental design.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of FSLLRY-NH2 on PAR2.

Intracellular Calcium Mobilization Assay

This assay is a primary method to assess the functional consequences of PAR2 activation and its inhibition by FSLLRY-NH2.

Experimental Workflow Diagram: Calcium Mobilization Assay

Caption: A step-by-step workflow for performing an intracellular calcium mobilization assay.

Protocol:

-

Cell Culture: Seed cells endogenously or recombinantly expressing PAR2 (e.g., HEK293, KNRK, or primary cells) in a black-walled, clear-bottom 96-well plate and culture overnight to allow for adherence.

-

Dye Loading: Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. Aspirate the culture medium from the cells and add the dye-loading buffer.

-

Incubation: Incubate the plate at 37°C for 45-60 minutes in the dark to allow for de-esterification of the dye within the cells.

-

Washing (Optional but Recommended): Gently wash the cells with a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) to remove extracellular dye.

-

Antagonist Pre-incubation: Add varying concentrations of FSLLRY-NH2 or vehicle control to the appropriate wells. Incubate for 15-30 minutes at 37°C.

-

Agonist Stimulation and Measurement: Place the plate in a fluorescence plate reader capable of kinetic reads. Establish a stable baseline fluorescence reading. Inject a PAR2 agonist (e.g., trypsin or a synthetic activating peptide like SLIGRL-NH2) into the wells and immediately begin recording fluorescence intensity (e.g., excitation at 485 nm, emission at 525 nm) over time.

-

Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Analyze the data by measuring the peak fluorescence response or the area under the curve. Determine the IC50 of FSLLRY-NH2 by plotting the inhibition of the agonist response against the concentration of FSLLRY-NH2.

ERK Phosphorylation Assay (Western Blot)

This assay determines the effect of FSLLRY-NH2 on the activation of the ERK/MAPK pathway downstream of PAR2.

Experimental Workflow Diagram: ERK Phosphorylation Western Blot

Caption: A generalized workflow for assessing ERK phosphorylation via Western blotting.

Protocol:

-

Cell Culture and Serum Starvation: Culture PAR2-expressing cells in appropriate vessels until they reach 80-90% confluency. To reduce basal ERK phosphorylation, replace the growth medium with a serum-free medium and incubate for 4-24 hours.

-

Treatment: Pre-incubate cells with the desired concentrations of FSLLRY-NH2 or vehicle for 30 minutes. Subsequently, stimulate the cells with a PAR2 agonist for a predetermined time (typically 5-15 minutes for peak ERK activation).

-

Cell Lysis: Immediately after stimulation, place the cells on ice, aspirate the medium, and wash with ice-cold PBS. Lyse the cells with a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK).

-

After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the p-ERK antibody and re-probed with an antibody against total ERK1/2.

-

Data Analysis: Quantify the band intensities using densitometry software. Express the level of ERK phosphorylation as the ratio of p-ERK to total ERK.

β-Arrestin Recruitment Assay (BRET-based)

Bioluminescence Resonance Energy Transfer (BRET) is a powerful technique to monitor the interaction between PAR2 and β-arrestin in real-time in living cells.

Protocol Outline:

-

Cell Transfection: Co-transfect cells (e.g., HEK293) with constructs encoding for PAR2 fused to a BRET donor (e.g., Renilla luciferase, Rluc) and β-arrestin fused to a BRET acceptor (e.g., Yellow Fluorescent Protein, YFP).

-

Cell Plating: Plate the transfected cells in a white, 96-well microplate.

-

Assay Procedure:

-

Wash the cells with an appropriate assay buffer.

-

Add the luciferase substrate (e.g., coelenterazine h) to the wells.

-

Measure the baseline BRET ratio by simultaneously reading the luminescence emitted by the donor and the acceptor.

-

Add FSLLRY-NH2 or vehicle and incubate.

-

Inject the PAR2 agonist and monitor the change in the BRET ratio over time. An increase in the BRET ratio indicates the recruitment of β-arrestin to PAR2.

-

-

Data Analysis: The BRET signal is calculated as the ratio of the light emitted by the acceptor to the light emitted by the donor. The net BRET is the BRET ratio in the presence of the acceptor minus the BRET ratio in its absence. The inhibitory effect of FSLLRY-NH2 is determined by its ability to reduce the agonist-induced increase in the BRET signal.

Conclusion

This compound is a valuable pharmacological tool for investigating the roles of PAR2. Its primary mechanism of action is the competitive antagonism of PAR2, leading to the inhibition of both G protein-dependent and β-arrestin-mediated signaling pathways. However, researchers must be cognizant of its agonistic activity on MrgprC11, which can confound experimental results if not properly controlled for. The experimental protocols and quantitative data provided in this guide offer a solid foundation for the accurate and comprehensive characterization of FSLLRY-NH2 and other potential modulators of PAR2. This detailed understanding is crucial for the development of novel therapeutics targeting PAR2 in various disease contexts.

References

- 1. innoprot.com [innoprot.com]

- 2. Protease-activated receptor 2 - Wikipedia [en.wikipedia.org]

- 3. The development of proteinase-activated receptor-2 modulators and the challenges involved - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting of protease activator receptor-2 (PAR-2) antagonist FSLLRY-NH2 as an asthma adjuvant therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. Frontiers | Interaction of Protease-Activated Receptor 2 with G Proteins and β-Arrestin 1 Studied by Bioluminescence Resonance Energy Transfer [frontiersin.org]

- 8. Protease‐activated receptor 2 activates CRAC‐mediated Ca2+ influx to cause prostate smooth muscle contraction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. FSLLRY-NH2, a protease-activated receptor 2 (PAR2) antagonist, activates mas-related G protein-coupled receptor C11 (MrgprC11) to induce scratching behaviors in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dichotomous In Vitro Function of FSLLRY-NH2 TFA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

FSLLRY-NH2 TFA is a synthetic peptide that has garnered significant attention in cellular and molecular research for its intriguing dual functionality. Initially characterized as a selective antagonist of Protease-Activated Receptor 2 (PAR2), it has been demonstrated to effectively block PAR2-mediated signaling pathways implicated in inflammation and pain. Subsequent research, however, has unveiled a surprising agonistic activity towards Mas-related G protein-coupled Receptor C11 (MrgprC11) and its human ortholog, MRGPRX1, receptors involved in sensory neuron activation and itch sensation. This technical guide provides an in-depth exploration of the in vitro functions of this compound, presenting key quantitative data, detailed experimental protocols, and signaling pathway visualizations to support its application in research and drug development.

Core Functions and Mechanisms of Action

This compound exhibits two primary, receptor-specific functions in vitro:

-

Antagonism of Protease-Activated Receptor 2 (PAR2): FSLLRY-NH2 acts as a competitive antagonist at PAR2, a G protein-coupled receptor (GPCR) activated by the proteolytic cleavage of its N-terminus by serine proteases such as trypsin. By binding to the receptor, FSLLRY-NH2 is thought to interfere with the docking of the tethered ligand that is unmasked upon cleavage, thereby preventing the initiation of downstream signaling cascades.[1] This inhibitory action has been shown to block PAR2-mediated intracellular calcium mobilization and the activation of pro-inflammatory pathways.

-

Agonism of Mas-related G protein-coupled Receptor C11 (MrgprC11) and MRGPRX1: In contrast to its effects on PAR2, FSLLRY-NH2 functions as an agonist for MrgprC11 and its human counterpart, MRGPRX1.[2][3] These receptors are expressed in sensory neurons and are implicated in the sensation of itch. The binding of FSLLRY-NH2 to these receptors initiates a distinct signaling cascade, leading to neuronal activation.

Quantitative Data Summary

The following table summarizes the key quantitative parameters defining the in vitro activity of this compound.

| Parameter | Receptor | Cell Line | Assay Type | Value | Reference |

| IC50 | PAR2 | KNRK | Calcium Mobilization | 50 µM | [1] |

| Agonist Activity | MrgprC11 | HEK293T | Calcium Imaging | Dose-dependent | [2][3] |

| Agonist Activity | MRGPRX1 | HEK293T | Calcium Imaging | Moderate, dose-dependent | [2][3] |

Signaling Pathways

The differential effects of FSLLRY-NH2 on PAR2 and MrgprC11/MRGPRX1 are mediated by distinct signaling pathways.

Inhibition of PAR2 Signaling

FSLLRY-NH2 blocks the canonical PAR2 signaling pathway, which is typically initiated by serine proteases. The diagram below illustrates the point of inhibition.

Caption: Inhibition of the PAR2 signaling pathway by FSLLRY-NH2.

Activation of MrgprC11/MRGPRX1 Signaling

FSLLRY-NH2 directly activates MrgprC11 and MRGPRX1, leading to an increase in intracellular calcium. The signaling cascade is depicted below.

References

An In-depth Technical Guide to FSLLRY-NH2 TFA: A Selective PAR2 Antagonist

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the selective Protease-Activated Receptor 2 (PAR2) antagonist, FSLLRY-NH2 TFA. It details its mechanism of action, quantitative pharmacological data, and key experimental protocols for its characterization, serving as a vital resource for researchers in pharmacology and drug development.

Introduction to this compound and PAR2

Protease-Activated Receptor 2 (PAR2) is a G protein-coupled receptor (GPCR) that plays a critical role in a variety of physiological and pathological processes, including inflammation, pain, and cancer.[1] Unlike typical GPCRs that are activated by soluble ligands, PARs are activated by proteolytic cleavage of their N-terminus, which unmasks a "tethered ligand" that binds to the receptor and initiates downstream signaling.[2][3]

FSLLRY-NH2 is a synthetic peptide antagonist that selectively targets PAR2.[4][5] Its trifluoroacetate (TFA) salt is a common formulation for research purposes. This antagonist is a valuable tool for elucidating the roles of PAR2 in various biological systems and serves as a lead compound for the development of novel therapeutics targeting PAR2-mediated diseases.

Mechanism of Action

FSLLRY-NH2 functions as a competitive antagonist of PAR2. It is believed to interact with the tethered ligand binding pocket on the receptor, thereby preventing the conformational changes required for receptor activation by endogenous or synthetic agonists.[5] This blockade inhibits the initiation of downstream signaling cascades.

Quantitative Pharmacological Data

The following table summarizes the available quantitative data for this compound in various in vitro assays. This data is essential for comparing its potency and efficacy across different signaling pathways and experimental systems.

| Parameter | Value | Cell Line/System | Agonist | Reference |

| IC50 (Calcium Mobilization) | 50 µM | PAR2-KNRK cells | Trypsin | [6] |

| IC50 (Calcium Mobilization) | 50-200 µM | Various | Trypsin | [5] |

Note: Further quantitative data on binding affinity (Ki) and inhibition of other signaling pathways such as ERK phosphorylation and β-arrestin recruitment for FSLLRY-NH2 is still under investigation in publicly available literature.

Key Signaling Pathways Modulated by FSLLRY-NH2

PAR2 activation leads to the engagement of multiple intracellular signaling pathways. FSLLRY-NH2, by blocking PAR2, inhibits these cascades. The two primary pathways are the Gαq-mediated and the β-arrestin-mediated pathways.

Gαq-Mediated Calcium Signaling

Activation of PAR2 typically leads to the coupling of the Gαq subunit of the heterotrimeric G protein. This activates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC).[3][7] FSLLRY-NH2 effectively blocks this pathway, preventing the rise in intracellular calcium.

PAR2 Gαq-mediated signaling pathway.

β-Arrestin-Mediated ERK Signaling

Upon activation, PAR2 can also recruit β-arrestins. β-arrestins can act as scaffold proteins, leading to the activation of the mitogen-activated protein kinase (MAPK) cascade, including Extracellular signal-regulated kinases 1 and 2 (ERK1/2).[1][8][9] This pathway is implicated in cell migration and other cellular responses. FSLLRY-NH2 is expected to inhibit this pathway by preventing the initial receptor activation and subsequent β-arrestin recruitment.

PAR2 β-arrestin-mediated signaling pathway.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of PAR2 antagonists. Below are outlines of key experimental protocols.

Calcium Mobilization Assay

This assay is a primary method for assessing the functional activity of PAR2 antagonists.

Objective: To determine the IC50 of FSLLRY-NH2 in inhibiting agonist-induced intracellular calcium mobilization.

Materials:

-

Cells expressing PAR2 (e.g., KNRK, HEK293, or primary cells)

-

Fluo-4 AM or other calcium-sensitive fluorescent dye

-

PAR2 agonist (e.g., Trypsin, SLIGRL-NH2)

-

This compound

-

Assay buffer (e.g., HBSS with 20 mM HEPES)

-

96-well black, clear-bottom plates

-

Fluorescence plate reader with automated injection capabilities

Protocol:

-

Cell Plating: Seed cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Dye Loading: Wash the cells with assay buffer and then incubate with Fluo-4 AM solution in the dark at 37°C for 45-60 minutes.

-

Wash: Gently wash the cells twice with assay buffer to remove excess dye.

-

Antagonist Incubation: Add varying concentrations of FSLLRY-NH2 to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.

-

Signal Measurement: Place the plate in the fluorescence plate reader. Measure baseline fluorescence for a few seconds.

-

Agonist Injection and Reading: Inject the PAR2 agonist at a concentration that elicits a submaximal response (e.g., EC80) and immediately begin recording the fluorescence intensity over time (typically 1-2 minutes).

-

Data Analysis: The peak fluorescence intensity following agonist addition is used to determine the level of calcium mobilization. Plot the percentage of inhibition against the concentration of FSLLRY-NH2 to calculate the IC50 value.

References

- 1. physoc.org [physoc.org]

- 2. The Role of PAR2 in TGF-β1-Induced ERK Activation and Cell Motility - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quantitative properties and receptor reserve of the DAG and PKC branch of G(q)-coupled receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The development of proteinase-activated receptor-2 modulators and the challenges involved - PMC [pmc.ncbi.nlm.nih.gov]

- 6. JCI - Sensitization of TRPA1 by PAR2 contributes to the sensation of inflammatory pain [jci.org]

- 7. Gq Signaling Pathway Mnemonic for USMLE [pixorize.com]

- 8. β-Arrestin–Dependent Endocytosis of Proteinase-Activated Receptor 2 Is Required for Intracellular Targeting of Activated Erk1/2 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Discovery and Development of FSLLRY-NH2: A Technical Guide to a Prototypical PAR2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protease-activated receptor 2 (PAR2), a G protein-coupled receptor (GPCR), has emerged as a significant therapeutic target in a multitude of inflammatory and pain-related disorders. Its unique activation mechanism, involving proteolytic cleavage of its N-terminus to reveal a tethered ligand, has presented both challenges and opportunities for drug discovery. This technical guide provides an in-depth overview of the discovery, development, and characterization of FSLLRY-NH2, a seminal peptide-based antagonist of PAR2. We will delve into its mechanism of action, key experimental data, and the methodologies used to elucidate its function, offering a comprehensive resource for researchers in the field.

Discovery and Mechanism of Action

FSLLRY-NH2 was identified in early efforts to develop PAR2 antagonists based on the sequence of the receptor's tethered ligand.[1][2] The core concept was to create a peptide that could compete with the newly exposed tethered ligand following protease activation, thereby blocking receptor signaling.

The primary mechanism of action of FSLLRY-NH2 is the inhibition of PAR2 activation by proteases such as trypsin.[1][2] It is proposed to interact with the extracellular loop 2 (ECL-2) of the receptor, a region believed to be the docking site for the tethered ligand.[1] By occupying this site, FSLLRY-NH2 prevents the intramolecular binding and activation of the receptor by its tethered agonist. It is crucial to note that FSLLRY-NH2 does not inhibit the proteolytic activity of trypsin itself.[1][2]

An important characteristic of FSLLRY-NH2 is its selectivity for protease-induced activation. Studies have shown that it does not block PAR2 activation by synthetic peptide agonists like SLIGRL-NH2, which directly bind to the receptor without the need for proteolytic cleavage.[2] This specificity highlights its unique mechanism of interfering with the tethered ligand-receptor interaction.

Quantitative Data Summary

The following tables summarize the key quantitative data for FSLLRY-NH2 in various experimental settings.

| Parameter | Value | Cell Line/System | Reference |

| IC50 (Trypsin-induced PAR2 activation) | ~50 µM | KNRK (Kirsten virus-transformed rat kidney) cells | [1] |

| IC50 Range (Trypsin-induced PAR2 activation) | 50 - 200 µM | KNRK cells | [1] |

Table 1: In Vitro Inhibitory Activity of FSLLRY-NH2

| Animal Model | Effect | Effective Dose | Reference |

| Rat Asphyxial Cardiac Arrest | Improved neurological outcome, reduced hippocampal neuron degeneration | 50 µ g/rat (intranasal) | [3] |

| Asthma Models | Decreased intracellular calcium mobilization in bronchial/tracheal epithelial cells, human small airway epithelial cells, and bronchial smooth muscle cells | Not specified | [4] |

Table 2: In Vivo Efficacy of FSLLRY-NH2

| Off-Target Receptor | Effect | EC50 | Cell Line/System | Reference |

| MrgprC11 (Mas-related G protein-coupled receptor C11) | Activation (agonist) | Not specified | HEK293T cells expressing MrgprC11 | [5][6] |

| MRGPRX1 (Human ortholog of MrgprC11) | Moderate activation (agonist) | Not specified | HEK293T cells expressing MRGPRX1 | [5][6] |

Table 3: Off-Target Activity of FSLLRY-NH2

Signaling Pathways and Experimental Workflows

PAR2 Signaling Pathway and Inhibition by FSLLRY-NH2

Protease-activated receptor 2 (PAR2) is primarily coupled to the Gαq/11 family of G proteins. Upon activation, Gαq/11 stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from the endoplasmic reticulum, leading to a transient increase in intracellular calcium concentration. DAG, in conjunction with calcium, activates protein kinase C (PKC). Furthermore, PAR2 activation can also lead to the phosphorylation and activation of the extracellular signal-regulated kinase (ERK) pathway, a key signaling cascade involved in cell proliferation, differentiation, and inflammation. FSLLRY-NH2 inhibits these downstream signaling events by preventing the initial activation of the receptor by proteases.

Caption: PAR2 Signaling and FSLLRY-NH2 Inhibition.

General Workflow for GPCR Inhibitor Discovery and Development

The discovery and development of a GPCR inhibitor like FSLLRY-NH2 typically follows a multi-stage process. It begins with target identification and validation, followed by high-throughput screening (HTS) of compound libraries or rational design based on the receptor's structure or endogenous ligand. Initial hits are then subjected to a series of in vitro assays to confirm their activity, determine their potency and selectivity, and elucidate their mechanism of action. Promising lead compounds are further optimized for their pharmacological properties and subsequently tested in preclinical in vivo models to assess their efficacy and safety before potentially moving into clinical trials.

Caption: GPCR Inhibitor Discovery Workflow.

Experimental Protocols

Calcium Mobilization Assay

This assay is a primary method for assessing PAR2 activation and its inhibition by compounds like FSLLRY-NH2. It measures the increase in intracellular calcium concentration following receptor stimulation.

Materials:

-

KNRK cells stably expressing PAR2 (or other suitable cell line, e.g., HEK293)

-

Culture medium (e.g., DMEM with 10% FBS)

-

Hanks' Balanced Salt Solution (HBSS) or other physiological buffer

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)

-

Pluronic F-127

-

Trypsin (for stimulation)

-

FSLLRY-NH2

-

96-well black, clear-bottom microplates

-

Fluorescence plate reader with an injection system

Procedure:

-

Cell Seeding: Seed PAR2-expressing KNRK cells into a 96-well black, clear-bottom microplate at an appropriate density to achieve a confluent monolayer on the day of the experiment. Culture overnight at 37°C in a 5% CO2 incubator.

-

Dye Loading:

-

Prepare a loading buffer containing a calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in HBSS.

-

Remove the culture medium from the wells and wash once with HBSS.

-

Add the loading buffer to each well and incubate for 1 hour at 37°C in the dark.

-

-

Compound Incubation:

-

Wash the cells twice with HBSS to remove excess dye.

-

Add HBSS containing various concentrations of FSLLRY-NH2 or vehicle control to the respective wells.

-

Incubate for a predetermined time (e.g., 15-30 minutes) at room temperature or 37°C.

-

-

Stimulation and Measurement:

-

Place the microplate in a fluorescence plate reader.

-

Set the instrument to record fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen dye (e.g., Ex/Em = 485/525 nm for Fluo-4).

-

Establish a stable baseline reading for each well.

-

Inject a solution of trypsin (e.g., 10 nM final concentration) into each well to activate PAR2.

-

Continue to record fluorescence intensity for several minutes to capture the peak calcium response.

-

-

Data Analysis:

-

Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.

-

Normalize the data to the response of the vehicle control.

-

Plot the normalized response against the concentration of FSLLRY-NH2 to determine the IC50 value.

-

ERK Phosphorylation Assay (Western Blot)

This assay is used to determine the effect of PAR2 inhibition on the downstream ERK/MAPK signaling pathway.

Materials:

-

PAR2-expressing cells (e.g., HEK293)

-

Serum-free culture medium

-

Trypsin (for stimulation)

-

FSLLRY-NH2

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-ERK1/2 (p-ERK) and anti-total-ERK1/2 (t-ERK)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment:

-

Plate PAR2-expressing cells and grow to near confluency.

-

Serum-starve the cells for several hours (e.g., 4-24 hours) to reduce basal ERK phosphorylation.

-

Pre-incubate the cells with various concentrations of FSLLRY-NH2 or vehicle control in serum-free medium for a specified time (e.g., 30 minutes).

-

Stimulate the cells with trypsin (e.g., 10 nM) for a short period (e.g., 5-15 minutes).

-

-

Cell Lysis:

-

Wash the cells with ice-cold PBS.

-

Add ice-cold lysis buffer to each well, scrape the cells, and collect the lysate.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a protein assay kit.

-

-

Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against p-ERK overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and add the chemiluminescent substrate.

-

Capture the image using an imaging system.

-

-

Stripping and Re-probing:

-

To normalize for protein loading, the membrane can be stripped of the p-ERK antibodies and re-probed with an antibody against total ERK.

-

-

Data Analysis:

-

Quantify the band intensities for p-ERK and t-ERK using densitometry software.

-

Calculate the ratio of p-ERK to t-ERK for each sample.

-

Normalize the data to the stimulated control and plot against the concentration of FSLLRY-NH2 to assess the inhibitory effect.

-

Conclusion

FSLLRY-NH2 stands as a foundational tool in the study of PAR2 biology. Its discovery and characterization have been instrumental in elucidating the role of this receptor in health and disease. This technical guide has provided a comprehensive overview of its mechanism of action, key quantitative data, and the detailed experimental protocols used to investigate its inhibitory properties. While the development of more potent and bioavailable PAR2 antagonists has progressed, the principles learned from the study of FSLLRY-NH2 continue to inform and guide current drug discovery efforts targeting this important receptor. The information presented herein serves as a valuable resource for researchers aiming to further unravel the complexities of PAR2 signaling and develop novel therapeutics for a range of inflammatory and pain-related conditions.

References

- 1. misterx95.myds.me [misterx95.myds.me]

- 2. researchgate.net [researchgate.net]

- 3. Proteinase-activated receptor 2: differential activation of the receptor by tethered ligand and soluble peptide analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. criver.com [criver.com]

- 5. FSLLRY-NH2, a protease-activated receptor 2 (PAR2) antagonist, activates mas-related G protein-coupled receptor C11 (MrgprC11) to induce scratching behaviors in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Role of FSLLRY-NH2 TFA in Neuroinflammation Research: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides an in-depth overview of FSLLRY-NH2 TFA, a synthetic peptide recognized primarily as a selective antagonist for Protease-Activated Receptor 2 (PAR2). We delve into its core mechanism of action, its application in preclinical neuroinflammation models, and critical off-target activities that researchers must consider. This document consolidates quantitative data, detailed experimental protocols, and signaling pathway diagrams to serve as a comprehensive resource for professionals investigating neuroinflammatory diseases and developing novel therapeutics.

Core Concept: FSLLRY-NH2 as a PAR2 Antagonist

FSLLRY-NH2 is a hexapeptide amide (Phe-Ser-Leu-Leu-Arg-Tyr-NH2) that functions as a selective competitive antagonist of Protease-Activated Receptor 2 (PAR2).[1][2] PAR2 is a G protein-coupled receptor (GPCR) activated by the proteolytic cleavage of its N-terminus by serine proteases like trypsin, which exposes a tethered ligand that self-activates the receptor.[3] In the central nervous system, PAR2 is expressed on various cells, including neurons and glia. Its activation is increasingly implicated in the pathogenesis of neuroinflammation and neurodegeneration.[4] FSLLRY-NH2 blocks PAR2 activation, thereby inhibiting downstream inflammatory signaling cascades, making it a valuable tool for studying the role of PAR2 in neurological disorders.[2][5]

Mechanism of Action and Signaling Pathways

FSLLRY-NH2 exerts its effects by blocking the signaling cascade initiated by PAR2 activation. Upon activation by proteases, PAR2 typically couples to Gαq/11, initiating the phospholipase C (PLC) pathway. This leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), causing intracellular calcium mobilization and protein kinase C (PKC) activation, respectively.[5] These events trigger downstream pathways, including the mitogen-activated protein kinase (MAPK) cascades (e.g., ERK, JNK) and activation of transcription factors like NF-κB, culminating in the expression of pro-inflammatory mediators.[5][6] FSLLRY-NH2 prevents this entire sequence by inhibiting the initial receptor activation.

However, a critical finding for researchers is the peptide's ability to activate Mas-related G protein-coupled receptor C11 (MrgprC11) and its human ortholog MRGPRX1.[3][7] This off-target activation also proceeds through a Gαq/11-PLC pathway, leading to intracellular calcium increase and the sensation of itch.[3][7] This dual activity underscores the need for careful interpretation of experimental results.

Visualizing the Pathways

Application in a Neuroinflammation Model: Asphyxial Cardiac Arrest

FSLLRY-NH2 has demonstrated significant neuroprotective effects in a rat model of asphyxial cardiac arrest (ACA), a severe global cerebral ischemic injury known to induce profound neuroinflammation.[4][8] Intranasal administration post-resuscitation improved neurological outcomes and reduced neuronal death in the hippocampus.[4][6][9]

Quantitative Data Presentation

Table 1: In Vivo Efficacy of FSLLRY-NH2 in a Rat ACA Model

| Group | Treatment | Key Outcomes | Finding | Reference |

|---|---|---|---|---|

| Sham | N/A | Hippocampal Neurons (CA1) | Baseline neuronal count | [4] |

| ACA + Vehicle | Vehicle | Hippocampal Neurons (CA1) | Significant neuronal degeneration | [4] |

| ACA + FSLLRY-NH2 | 50 µg per rat (intranasal) | Hippocampal Neurons (CA1) | Significantly reduced number of degenerating neurons vs. vehicle | [4][8] |

| ACA + Vehicle | Vehicle | Neurological Function (T-maze) | Significant decline in performance | [4] |

| ACA + FSLLRY-NH2 | 50 µg per rat (intranasal) | Neurological Function (T-maze) | Significantly improved performance vs. vehicle |[4] |

Experimental Workflow and Protocol

The workflow for assessing the neuroprotective effects of FSLLRY-NH2 involves inducing global cerebral ischemia, administering the compound, and evaluating both functional and cellular outcomes.

Protocol: In Vivo Neuroprotection Study

-

Animal Model: Utilize adult male Sprague-Dawley rats.[4]

-

Induction of Asphyxial Cardiac Arrest (ACA): Induce 9 minutes of ACA followed by resuscitation.[4]

-

Randomization and Treatment: One hour following resuscitation, randomly assign animals to treatment groups. Administer FSLLRY-NH2 (50 µg per rat) or a vehicle control intranasally.[4][8]

-

Post-Injury Monitoring: Allow animals to recover for a period of 7 days.

-

Neurological Function Assessment: Evaluate neurocognitive function using the T-maze spontaneous alternation test.[4]

-

Histological Analysis: At the 7-day endpoint, perfuse the animals and prepare brain tissue. Perform Fluoro-Jade C (FJC) staining on hippocampal sections to quantify degenerating neurons, particularly in the CA1 region.[4]

-

Data Analysis: Compare the number of FJC-positive cells and T-maze performance between the vehicle- and FSLLRY-NH2-treated groups using appropriate statistical tests (e.g., ANOVA).[4]

Quantitative Data Summary

The utility of FSLLRY-NH2 in various experimental paradigms is defined by its effective concentrations.

Table 2: Summary of this compound Quantitative Data

| Parameter | Value | System / Cell Line | Application Context | Reference |

|---|---|---|---|---|

| IC₅₀ | 50 µM | PAR2-KNRK cells | In vitro PAR2 inhibition | [1][2] |

| In Vitro Conc. | 200 µM | KNRK cells | Inhibition of trypsin-induced PAR2 activation | [1][2] |

| In Vitro Conc. | 0.5 mM (500 µM) | Human primary lung cells | Inhibition of PAR2-agonist induced calcium flux | [10] |

| In Vivo Dose | 50 µg / rat (i.n.) | Sprague-Dawley Rats | Neuroprotection after cardiac arrest |[4][8] |

Additional Experimental Protocols

Protocol: In Vitro PAR2 Inhibition Assay

This assay directly measures the ability of FSLLRY-NH2 to block protease-mediated PAR2 activation.

-

Cell Culture: Use Kirsten virus-transformed kidney (KNRK) cells endogenously expressing PAR2.

-

Treatment Preparation: Prepare solutions of 10 nM trypsin and 200 µM FSLLRY-NH2.

-

Incubation: Incubate KNRK cells with 10 nM trypsin at 37°C for 10 to 60 minutes, either in the presence or absence of 200 µM FSLLRY-NH2.[1][2]

-

Activity Measurement: The assay relies on a substrate that releases resorufin upon proteolytic cleavage by trypsin. Measure the absorbance of the released resorufin at 574 nm using a spectrophotometer.[1][2]

-

Analysis: A reduction in resorufin absorbance in the presence of FSLLRY-NH2, without direct inhibition of trypsin's proteolytic activity on the substrate alone, indicates PAR2 antagonism.

Protocol: Intracellular Calcium Mobilization Assay

This protocol is used to assess functional receptor activation or inhibition by measuring a key downstream second messenger.

-

Cell Types: Use primary cells such as human bronchial epithelial cells or HEK293T cells transfected to express a specific receptor (e.g., PAR2 or MRGPRX1).[10][11]

-

Calcium Indicator Loading: Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

-

Baseline Measurement: Measure the baseline fluorescence of the cells using a plate reader or fluorescence microscope (e.g., Ex/Em: 485/528 nm).[10]

-

Compound Addition: Add the PAR2 agonist (e.g., AC264613 at 10 µM) to stimulate the cells. To test for antagonism, pre-incubate the cells with FSLLRY-NH2 (e.g., 0.5 mM) before adding the agonist.[10]

-

Post-Stimulation Measurement: Immediately after compound addition (e.g., within 45 seconds), measure the change in fluorescence.[10]

-

Analysis: An increase in fluorescence indicates receptor activation and calcium mobilization. A blunted response to the agonist in the presence of FSLLRY-NH2 confirms its antagonistic activity at that receptor.

Conclusion and Future Directions

This compound is an invaluable research tool for probing the role of PAR2 in neuroinflammation and other inflammatory conditions. Its demonstrated neuroprotective effects in preclinical models highlight the therapeutic potential of targeting the PAR2 pathway. However, the discovery of its off-target agonist activity on MrgprC11/MRGPRX1 is a crucial consideration for drug development, as this could lead to side effects such as pruritus (itch).[3][7]

Future research should focus on:

-

Developing second-generation PAR2 antagonists with higher selectivity and no cross-reactivity with Mrgpr family receptors.

-

Further elucidating the specific downstream pathways (e.g., PAR-2/ERK1/2 vs. SAPK/JNK) modulated by PAR2 inhibition in different CNS cell types, such as microglia and astrocytes.

-

Evaluating the therapeutic window and long-term effects of PAR2 inhibition in chronic neurodegenerative disease models.

This guide provides the foundational knowledge, data, and protocols to aid researchers in effectively utilizing this compound and advancing the field of neuroinflammation therapeutics.

References

- 1. selleckchem.com [selleckchem.com]

- 2. selleck.co.jp [selleck.co.jp]

- 3. researchgate.net [researchgate.net]

- 4. turkishneurosurgery.org.tr [turkishneurosurgery.org.tr]

- 5. FSLLRY-NH2 | CAS:245329-02-6 | PAR2 peptide antagonist | High Purity | Manufacturer BioCrick [biocrick.com]

- 6. FSLLRY-NH2 Improves Neurological Outcome After Cardiac Arrest in Rats. | Semantic Scholar [semanticscholar.org]

- 7. FSLLRY-NH2, a protease-activated receptor 2 (PAR2) antagonist, activates mas-related G protein-coupled receptor C11 (MrgprC11) to induce scratching behaviors in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. FSLLRY-NH2 Improves Neurological Outcome After Cardiac Arrest in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. researchgate.net [researchgate.net]

- 11. Targeting of protease activator receptor-2 (PAR-2) antagonist FSLLRY-NH2 as an asthma adjuvant therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Investigating PAR2 Signaling with FSLLRY-NH2 TFA

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Protease-Activated Receptor 2 (PAR2), its complex signaling mechanisms, and the utility of the peptide FSLLRY-NH2 TFA as a tool for its investigation. Detailed experimental protocols and data presentation formats are included to facilitate research in this area.

Introduction to Protease-Activated Receptor 2 (PAR2)

Protease-Activated Receptor 2 (PAR2) is a G protein-coupled receptor (GPCR) that belongs to a unique family of receptors activated by proteolytic cleavage of their extracellular N-terminus.[1][2] This cleavage unmasks a new N-terminal sequence, known as a "tethered ligand," which binds to the receptor's second extracellular loop, initiating intracellular signaling cascades.[3][4] PAR2 can also be activated non-proteolytically by synthetic peptides that mimic this tethered ligand sequence.[3]

PAR2 is expressed in a wide variety of cells, including epithelial, endothelial, and immune cells, such as mast cells, neutrophils, and macrophages.[3][4] Its activation is implicated in a host of physiological and pathophysiological processes, including inflammation, pain, immunity, angiogenesis, and cancer.[1][2][3] Endogenous activators include proteases like trypsin, mast cell tryptase, and certain coagulation factors.[1][2] Upon activation, PAR2 couples to multiple intracellular signaling pathways, leading to diverse cellular responses.[4][5]

The Role of this compound in PAR2 Research

FSLLRY-NH2 is a synthetic peptide widely used in the study of PAR2. It is predominantly characterized as a selective PAR2 antagonist, capable of blocking signaling initiated by PAR2 agonists.[6] For instance, it has been shown to block ERK activation and collagen production in cardiac fibroblasts and reverse hyperalgesia in animal models.[6]

However, researchers should be aware of its potential for off-target effects. A 2023 study revealed that FSLLRY-NH2 can act as an agonist for the mas-related G protein-coupled receptor C11 (MrgprC11), inducing scratching behaviors in mice, independent of PAR2.[7][8] This highlights the importance of using appropriate controls in experimental designs.

Furthermore, the "TFA" in the name refers to trifluoroacetic acid, a counter-ion remaining from the peptide synthesis process.[9] While often present in small amounts, TFA can potentially influence experimental results, for example by affecting cell growth, and should be a consideration in sensitive cellular assays.[9]

Section 1: Core PAR2 Signaling Pathways

PAR2 activation triggers a complex network of intracellular signaling events. The primary pathways are mediated by G proteins and β-arrestins, often leading to the transactivation of other receptor systems.

G Protein-Dependent Signaling

The canonical PAR2 signaling pathway involves its coupling to heterotrimeric G proteins.[5]

-

Gαq/11 Pathway : This is a primary transduction mechanism for PAR2.[10][11] Activation of Gαq leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[4][12] This calcium flux is a critical signaling event that can be readily measured to assess PAR2 activation.[13][14]

-

Gα12/13 Pathway : PAR2 can also couple to Gα12/13, leading to the activation of Rho-Kinase, which is involved in cytoskeletal rearrangements and other cellular processes.[4][5]

-

MAPK/ERK Pathway : A major downstream consequence of PAR2 activation is the phosphorylation and activation of mitogen-activated protein kinases (MAPKs), particularly the extracellular signal-regulated kinases 1 and 2 (ERK1/2).[4][15] This pathway is crucial for regulating cell proliferation, differentiation, and inflammation.[16]

References

- 1. Protease-activated receptor 2 signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Protease-activated receptor 2: activation, signalling and function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Protease-activated receptor 2 - Wikipedia [en.wikipedia.org]

- 4. Frontiers | Update on protease-activated receptor 2 in inflammatory and autoimmune dermatological diseases [frontiersin.org]

- 5. Par2-mediated responses in inflammation and regeneration: choosing between repair and damage - PMC [pmc.ncbi.nlm.nih.gov]

- 6. FSLLRY-NH2 | Protease-Activated Receptors | Tocris Bioscience [tocris.com]

- 7. FSLLRY-NH2, a protease-activated receptor 2 (PAR2) antagonist, activates mas-related G protein-coupled receptor C11 (MrgprC11) to induce scratching behaviors in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. genscript.com [genscript.com]

- 10. Characterization and Functions of Protease-Activated Receptor 2 in Obesity, Diabetes, and Metabolic Syndrome: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. innoprot.com [innoprot.com]

- 12. Protease‐activated receptor 2 activates CRAC‐mediated Ca2+ influx to cause prostate smooth muscle contraction - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The role of intracellular Ca2+ in the regulation of proteinase-activated receptor-2 mediated nuclear factor kappa B signalling in keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Targeting of protease activator receptor-2 (PAR-2) antagonist FSLLRY-NH2 as an asthma adjuvant therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to FSLLRY-NH2 TFA in Pain Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of FSLLRY-NH2 TFA, a crucial peptide tool in the study of pain mechanisms. It details the compound's mechanism of action, summarizes key quantitative data, provides detailed experimental protocols, and visualizes complex pathways and workflows.

Introduction: The Role of PAR2 in Pain and Inflammation

Protease-Activated Receptor 2 (PAR2), a G protein-coupled receptor (GPCR), is a key player in inflammatory and pain signaling pathways.[1][2] It is activated by the proteolytic cleavage of its extracellular N-terminus by serine proteases like trypsin, which reveals a tethered ligand that self-activates the receptor. This activation leads to a cascade of intracellular events implicated in neuroinflammation, central sensitization, and the perception of pain.[1][3][4] PAR2 is expressed in various cells relevant to pain processing, including neurons, microglia, and astrocytes in the dorsal horn of the spinal cord.[1] Given its significant role, PAR2 has become a major target for developing novel analgesic therapies.

This compound is a synthetic peptide that has been instrumental in elucidating the function of PAR2. It is widely characterized as a selective PAR2 antagonist, blocking the receptor's activation by proteases.[5][6][7][8] This guide explores its application as a research tool, focusing on its use in pain models and associated experimental methodologies.

Mechanism of Action of FSLLRY-NH2

FSLLRY-NH2 primarily functions by competitively inhibiting the activation of PAR2. It is understood to interact with the tethered ligand docking site on the receptor's second extracellular loop, thereby preventing the conformational change required for G-protein signaling.[6] However, recent research has revealed a more complex pharmacological profile, highlighting important off-target effects.

Primary Target: PAR2 Antagonism By blocking PAR2, FSLLRY-NH2 effectively attenuates downstream signaling cascades. In the context of pain, this includes the inhibition of the ERK1/2 pathway, which is involved in the activation of microglia and astrocytes and the subsequent release of pro-inflammatory cytokines such as TNF-α and IL-6.[3] This action reduces neuroinflammation and can alleviate hyperalgesia in various pain models.[1][3]

Off-Target Effects: MrgprC11/MRGPRX1 Agonism Surprisingly, FSLLRY-NH2 has been found to act as an agonist for the Mas-related G protein-coupled receptor C11 (MrgprC11) in mice and its human ortholog, MRGPRX1.[9][10] These receptors are expressed in sensory neurons and are associated with the sensation of itch.[9][10] Activation of this pathway by FSLLRY-NH2 can induce scratching behaviors in animal models, a critical consideration for interpreting experimental results.[9][10]

References

- 1. researchgate.net [researchgate.net]

- 2. JCI Insight - The cellular basis of protease-activated receptor 2–evoked mechanical and affective pain [insight.jci.org]

- 3. Inhibition of PAR-2 attenuates neuroinflammation and improves short-term neurocognitive functions via ERK1/2 signaling following asphyxia-induced cardiac arrest in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. FSLLRY-NH2 | Protease-Activated Receptors | Tocris Bioscience [tocris.com]

- 5. selleckchem.com [selleckchem.com]

- 6. The development of proteinase-activated receptor-2 modulators and the challenges involved - PMC [pmc.ncbi.nlm.nih.gov]

- 7. selleck.co.jp [selleck.co.jp]

- 8. medchemexpress.com [medchemexpress.com]

- 9. FSLLRY-NH2, a protease-activated receptor 2 (PAR2) antagonist, activates mas-related G protein-coupled receptor C11 (MrgprC11) to induce scratching behaviors in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Dual Role of FSLLRY-NH2 in Dermatophyte-Associated Itch: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dermatophytosis, a superficial fungal infection of the skin, hair, and nails, is frequently accompanied by pruritus, or itch, a symptom that significantly impacts quality of life. The underlying mechanisms of dermatophyte-associated itch are complex and not fully elucidated. Recent research has implicated the activation of Proteinase-Activated Receptor 2 (PAR2) by fungal proteases as a key signaling pathway in this process. This technical guide provides an in-depth exploration of the role of FSLLRY-NH2, a synthetic peptide, in the context of dermatophyte-induced itch. While traditionally classified as a PAR2 antagonist, emerging evidence reveals a paradoxical itch-inducing function of FSLLRY-NH2 through its agonistic activity on Mas-related G protein-coupled receptors (Mrgprs). This guide will detail the known signaling pathways, present quantitative data from relevant studies, and provide comprehensive experimental protocols for investigating these mechanisms.

Introduction: The Pathophysiology of Dermatophyte-Associated Itch

Dermatophytes, such as species from the genera Trichophyton and Arthroderma, are keratinophilic fungi that secrete a variety of enzymes, including proteases, to digest host tissues for nutrients[1][2]. These secreted proteases are not only crucial for fungal invasion but also act as virulence factors that can trigger host inflammatory and sensory responses, including itch[3][4]. One of the key receptors implicated in sensing these proteolytic signals is the G protein-coupled receptor, PAR2[5][6].

PAR2 is expressed on various cells in the skin, including keratinocytes and sensory neurons[6][7]. Activation of PAR2 by proteases, such as trypsin and mast cell tryptase, involves the cleavage of its N-terminal domain, exposing a tethered ligand that subsequently activates the receptor[6][8]. This activation initiates downstream signaling cascades that lead to the release of pro-inflammatory mediators and neuropeptides, ultimately resulting in neurogenic inflammation and the sensation of itch[9][10].

FSLLRY-NH2: A Molecule with a Dual Identity

FSLLRY-NH2 is a synthetic hexapeptide that has been instrumental in elucidating the role of PAR2 in various physiological and pathological processes.

FSLLRY-NH2 as a PAR2 Antagonist

FSLLRY-NH2 is widely recognized as a competitive antagonist of PAR2. It has been shown to inhibit PAR2 activation by serine proteases, preventing the subsequent signaling events that lead to inflammation and itch[5][11]. Studies have demonstrated that FSLLRY-NH2 can effectively block scratching behavior induced by PAR2 agonists and extracts from dermatophytes[5][11].

The Paradoxical Itch-Inducing Effect of FSLLRY-NH2 via MrgprC11

Contrary to its role as a PAR2 antagonist, recent studies have uncovered a surprising function of FSLLRY-NH2 as an agonist for MrgprC11, a receptor expressed on a subset of sensory neurons in mice[11][12]. This activation of MrgprC11 by FSLLRY-NH2 has been shown to directly induce scratching behavior, independent of PAR2[12]. This dual functionality highlights the complexity of itch signaling and the potential for off-target effects of pharmacological tools.

Signaling Pathways

The signaling mechanisms underlying the dual actions of FSLLRY-NH2 are distinct and are crucial for understanding its overall effect on dermatophyte-associated itch.

Dermatophyte-Induced PAR2 Signaling

Dermatophytes secrete serine proteases that can cleave and activate PAR2 on sensory neurons and keratinocytes[5]. This activation leads to the coupling of Gαq/11 proteins, which in turn activates Phospholipase C (PLC)[12]. PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). This increase in intracellular Ca2+ can activate downstream effectors, including Transient Receptor Potential (TRP) channels, leading to neuronal depolarization and the transmission of itch signals[12].

Caption: Dermatophyte-induced PAR2 signaling pathway leading to itch.

FSLLRY-NH2-Induced MrgprC11 Signaling

FSLLRY-NH2 acts as a direct agonist on MrgprC11, which is also coupled to Gαq/11 proteins[12]. The subsequent signaling cascade mirrors that of PAR2 activation, involving PLC, IP3, and intracellular Ca2+ mobilization, ultimately resulting in neuronal activation and the sensation of itch[12].

Caption: FSLLRY-NH2-induced MrgprC11 signaling pathway leading to itch.

Quantitative Data

The following tables summarize key quantitative data from studies investigating the effects of FSLLRY-NH2 and dermatophyte extracts on itch-related responses.

Table 1: In Vivo Inhibition of Dermatophyte-Induced Itch by FSLLRY-NH2

| Treatment Group | Dose of FSLLRY-NH2 | Number of Scratches (Mean ± SEM) | % Inhibition | Reference |

| Vehicle + ADV Extract | - | 125 ± 15 | - | [5] |

| FSLLRY-NH2 + ADV Extract | 10 µ g/site | 60 ± 10 | 52% | [5] |

| FSLLRY-NH2 + ADV Extract | 100 µ g/site | 30 ± 8 | 76% | [5] |

*ADV: Arthroderma vanbreuseghemii

Table 2: In Vitro Activity of FSLLRY-NH2

| Receptor | Cell Line | Assay | Parameter | Value | Reference |

| PAR2 | KNRK cells | Inhibition of trypsin-mediated activation | IC₅₀ | 50-200 µM | [13] |

| MrgprC11 | HEK293T | Calcium Imaging | EC₅₀ | ~10 µM | [12] |

| MRGPRX1 (human ortholog) | HEK293T | Calcium Imaging | - | Moderate activation | [12] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Preparation of Dermatophyte Extract for In Vivo Itch Induction

This protocol is adapted from studies investigating dermatophyte-induced itch[5].

Materials:

-

Dermatophyte strain (e.g., Arthroderma vanbreuseghemii)

-

Sabouraud Dextrose Agar (SDA) plates

-

Phosphate-buffered saline (PBS), sterile

-

Glass beads, sterile

-

Centrifuge and centrifuge tubes

-

Sonicator

-

0.22 µm syringe filter

-

Protein quantification assay kit (e.g., BCA)

Procedure:

-

Culture the dermatophyte on SDA plates at 27°C for 2-3 weeks.

-

Harvest the fungal mycelia by scraping the surface of the agar.

-

Suspend the mycelia in sterile PBS.

-

Homogenize the suspension by vortexing with sterile glass beads.

-

Further disrupt the fungal cells by sonication on ice.

-

Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C.

-

Collect the supernatant and filter it through a 0.22 µm syringe filter to sterilize.

-

Determine the protein concentration of the extract using a protein quantification assay.

-

Store the extract at -80°C in aliquots.

Caption: Workflow for preparing a sterile dermatophyte extract.

Mouse Model of Dermatophyte-Induced Itch and Scratching Behavior Analysis

This protocol is a standard method for assessing itch in vivo[5][14].

Animals:

-

Male ICR mice (6-8 weeks old) are commonly used.

Procedure:

-

Acclimatize mice to the observation chambers for at least 30 minutes before injection.

-

Administer an intradermal injection of the dermatophyte extract (e.g., 50 µl) into the rostral back or nape of the neck.

-

For antagonist studies, pre-treat with FSLLRY-NH2 (e.g., 10-100 µg in 20 µl saline, intradermally) at the same site 15-30 minutes before the dermatophyte extract injection.

-

Immediately after injection of the pruritogen, place the mouse in the observation chamber.

-

Videotape the behavior of the mice for a set period (e.g., 60 minutes).

-

A trained observer, blinded to the treatment groups, should count the number of scratching bouts directed towards the injection site. A scratching bout is defined as one or more rapid movements of the hind paw towards the injection site, ending with the paw being returned to the floor or licked.

Caption: Workflow for the mouse scratching behavior assay.

Calcium Imaging of MrgprC11 Activation by FSLLRY-NH2

This protocol describes how to measure intracellular calcium mobilization in response to FSLLRY-NH2 in cells expressing MrgprC11[12].

Materials:

-

HEK293T cells

-

Expression vector for MrgprC11

-

Transfection reagent

-

Fura-2 AM (calcium indicator dye)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS)

-

Fluorescence microscopy system equipped for ratiometric imaging

Procedure:

-

Transfect HEK293T cells with the MrgprC11 expression vector.

-

Plate the transfected cells onto glass-bottom dishes.

-

24-48 hours post-transfection, load the cells with 5 µM Fura-2 AM and 0.02% Pluronic F-127 in HBSS for 30-60 minutes at 37°C.

-

Wash the cells with HBSS to remove excess dye.

-

Mount the dish on the stage of the fluorescence microscope.

-

Perfuse the cells with HBSS and establish a baseline fluorescence ratio (F340/F380).

-

Apply FSLLRY-NH2 at various concentrations to the cells and record the change in the F340/F380 fluorescence ratio over time.

-

An increase in the F340/F380 ratio indicates an increase in intracellular calcium concentration.

References

- 1. Dermatophyte infection: from fungal pathogenicity to host immune responses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Immunopathogenesis of Dermatophytoses and Factors Leading to Recalcitrant Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. PATHOGENESIS OF DERMATOPHYTOSES - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Involvement of serine protease and proteinase-activated receptor 2 in dermatophyte-associated itch in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Update on protease-activated receptor 2 in inflammatory and autoimmune dermatological diseases [frontiersin.org]

- 7. Perspective on animal models of dermatophytosis caused by Trichophyton rubrum - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Sensing of protease activity as a triggering mechanism of Th2 cell immunity and allergic disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. elifesciences.org [elifesciences.org]

- 10. Polarization of protease-activated receptor 2 (PAR-2) signaling is altered during airway epithelial remodeling and deciliation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. FSLLRY-NH2, a protease-activated receptor 2 (PAR2) antagonist, activates mas-related G protein-coupled receptor C11 (MrgprC11) to induce scratching behaviors in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. Quantitative assessment of directed hind limb scratching behavior as a rodent itch model - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of FSLLRY-NH2 TFA in Modulating Cardiac Fibroblast Function: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cardiac fibrosis, characterized by the excessive deposition of extracellular matrix (ECM) by activated cardiac fibroblasts, is a key contributor to the pathogenesis of most heart diseases, leading to ventricular stiffening and dysfunction. A promising therapeutic target in the modulation of cardiac fibrosis is the Protease-Activated Receptor 2 (PAR2). This technical guide delves into the effects of FSLLRY-NH2 TFA, a selective PAR2 antagonist, on cardiac fibroblast behavior. We will explore its mechanism of action, its impact on critical cellular processes such as proliferation and collagen synthesis, and its influence on key signaling pathways, including the Transforming Growth Factor-β (TGF-β)/Smad and Mitogen-Activated Protein Kinase (MAPK) cascades. This document synthesizes available data, presents detailed experimental methodologies, and provides visual representations of the underlying molecular interactions to support further research and drug development in the field of anti-fibrotic therapies.

Introduction to Cardiac Fibrosis and the Role of PAR2

Cardiac fibroblasts are the primary cell type responsible for maintaining the structural integrity of the heart through regulated ECM turnover. In response to cardiac injury, such as myocardial infarction or hypertension, these quiescent cells undergo a phenotypic transformation into activated myofibroblasts. This activation is characterized by increased proliferation, migration, and excessive synthesis and deposition of ECM components, predominantly collagen type I and III, leading to the development of cardiac fibrosis.

Protease-Activated Receptor 2 (PAR2), a G protein-coupled receptor, has emerged as a significant player in tissue fibrosis. PAR2 is activated by serine proteases, such as tryptase, which is released from mast cells during inflammatory responses in the heart. Upon activation, PAR2 initiates downstream signaling cascades that contribute to the pro-fibrotic phenotype of cardiac fibroblasts. Consequently, the inhibition of PAR2 presents a rational therapeutic strategy to mitigate cardiac fibrosis. FSLLRY-NH2 is a synthetic peptide that acts as a competitive antagonist of PAR2, preventing its activation by endogenous proteases.

Effects of this compound on Cardiac Fibroblast Function

While direct quantitative in vitro data on the effects of this compound on cardiac fibroblast proliferation and collagen synthesis is limited in publicly available literature, in vivo studies strongly suggest an anti-fibrotic role. Treatment with FSLLRY has been shown to prevent fibrosis in spontaneously hypertensive rats.[1] Furthermore, in a rat model of myocardial infarction, administration of a PAR2 antagonist, FSLLRY, was associated with improvements in cardiac function and a reduction in fibrosis markers, partly by inhibiting the TGF-β1 signaling pathway.[2] In a hypertensive renin transgenic mouse model, the PAR2 antagonist FSLLRY was also found to reduce the expression of collagen-3.[1]

Data on the Effects of PAR2 Modulation on Cardiac Fibroblasts

To provide context for the expected effects of this compound, the following tables summarize general findings on the impact of PAR2 activation and the pro-fibrotic stimuli it influences on cardiac fibroblast functions.

Table 1: Effects of Pro-Fibrotic Stimuli on Cardiac Fibroblast Proliferation

| Stimulus | Cell Type | Assay | Result | Reference |

| Tryptase (PAR2 agonist) | Adult Rat Cardiac Fibroblasts | Cell Counting | Increased proliferation | [1] |

| Angiotensin II | Neonatal Rat Cardiac Fibroblasts | [³H]-Thymidine incorporation | Increased DNA synthesis | [3] |

| TGF-β1 | Neonatal Rat Cardiac Fibroblasts | Cell Counting | Increased proliferation | [4] |

Table 2: Effects of Pro-Fibrotic Stimuli on Collagen Synthesis in Cardiac Fibroblasts

| Stimulus | Cell Type | Assay | Result | Reference |

| Tryptase (PAR2 agonist) | Adult Rat Cardiac Fibroblasts | [³H]-Proline incorporation | Increased collagen synthesis | [1] |

| Angiotensin II | Adult Rat Cardiac Fibroblasts | [³H]-Proline incorporation | Increased collagen synthesis | [3][5] |

| TGF-β1 | Adult Rat Cardiac Fibroblasts | [³H]-Proline incorporation | Increased collagen synthesis | [6] |

Table 3: Effects of Pro-Fibrotic Stimuli on Gene and Protein Expression in Cardiac Fibroblasts

| Stimulus | Cell Type | Target Gene/Protein | Assay | Result | Reference |

| Tryptase (PAR2 agonist) | Adult Rat Cardiac Fibroblasts | α-Smooth Muscle Actin | Western Blot | Increased expression | [1] |

| Tryptase (PAR2 agonist) | Adult Rat Cardiac Fibroblasts | ED-A Fibronectin | Western Blot | Increased expression | [1] |

| Angiotensin II | Neonatal Rat Cardiac Fibroblasts | TGF-β1 mRNA | RT-PCR | Upregulation | [3] |

| TGF-β1 | Mouse Cardiac Fibroblasts | Collagen I mRNA | RT-PCR | Upregulation | [6] |

| TGF-β1 | Mouse Cardiac Fibroblasts | Smad2/3 phosphorylation | Western Blot | Increased phosphorylation | [7] |

Signaling Pathways Modulated by this compound

The anti-fibrotic effects of this compound are mediated through the inhibition of PAR2-initiated signaling cascades. The primary pathways implicated in cardiac fibrosis and influenced by PAR2 are the TGF-β/Smad and MAPK pathways.

TGF-β/Smad Signaling Pathway

The TGF-β signaling pathway is a master regulator of fibrosis.[8] TGF-β ligands bind to their receptors on the cardiac fibroblast surface, leading to the phosphorylation and activation of Smad2 and Smad3. These activated Smads then form a complex with Smad4, which translocates to the nucleus to regulate the transcription of pro-fibrotic genes, including those for collagens and α-smooth muscle actin (α-SMA). Studies have indicated that PAR2 activation can amplify TGF-β signaling.[2] By blocking PAR2, FSLLRY-NH2 is expected to attenuate this pro-fibrotic signaling cascade.

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The MAPK family, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38, plays a crucial role in cardiac fibroblast proliferation and differentiation.[9] Activation of PAR2 can lead to the phosphorylation and activation of these MAPKs, which in turn activate transcription factors that promote a pro-fibrotic gene program. FSLLRY-NH2, by inhibiting PAR2, is anticipated to reduce the activation of the MAPK signaling cascades.

References

- 1. Protease-activated receptor 2 deficient mice develop less angiotensin II induced left ventricular hypertrophy but more cardiac fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting of protease activator receptor-2 (PAR-2) antagonist FSLLRY-NH2 as an asthma adjuvant therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cardiac fibroblast sub-types in vitro reflect pathological cardiac remodeling in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. FSLLRY-NH2, a protease-activated receptor 2 (PAR2) antagonist, activates mas-related G protein-coupled receptor C11 (MrgprC11) to induce scratching behaviors in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pivotal Role of TGF-β/Smad Signaling in Cardiac Fibrosis: Non-coding RNAs as Effectual Players - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Isolation and Culture of Primary Fibroblasts from Neonatal Murine Hearts to Study Cardiac Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubcompare.ai [pubcompare.ai]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Pharmacology of FSLLRY-NH2 TFA

For Researchers, Scientists, and Drug Development Professionals

Introduction

FSLLRY-NH2 TFA is a synthetic peptide that has been primarily characterized as a selective antagonist of Protease-Activated Receptor 2 (PAR2), a G protein-coupled receptor (GPCR) implicated in inflammation, pain, and various other pathophysiological processes.[1][2][3][4] As a hexapeptide with the sequence Phe-Ser-Leu-Leu-Arg-Tyr-NH2, it serves as a valuable tool for investigating the physiological and pathological roles of PAR2. However, recent findings have unveiled a more complex pharmacological profile, revealing that FSLLRY-NH2 also functions as an agonist for a different class of GPCRs, the Mas-related G protein-coupled receptors (Mrgprs).[5][6] This dual activity underscores the importance of a thorough pharmacological understanding when utilizing this tool in experimental settings. This guide provides a comprehensive overview of the pharmacology of FSLLRY-NH2, detailing its mechanisms of action, signaling pathways, quantitative data, and the experimental protocols used for its characterization.

Pharmacological Profile

Primary Target: Protease-Activated Receptor 2 (PAR2) Antagonism

FSLLRY-NH2 functions as an inhibitor of PAR2 activation.[2][3] PAR2 is uniquely activated by the proteolytic cleavage of its N-terminus by serine proteases like trypsin, which unmasks a "tethered ligand" (SLIGKV-NH2 in humans, SLIGRL-NH2 in rodents). This new N-terminus then binds to the second extracellular loop (ECL-2) of the receptor, initiating intracellular signaling.

The primary mechanism of FSLLRY-NH2 involves blocking the activation of PAR2 by proteases. It is believed to competitively interact with the tethered ligand docking site on ECL-2, thereby preventing the conformational changes required for receptor activation.[7] Notably, FSLLRY-NH2 does not inhibit the enzymatic activity of the proteases themselves, but rather acts directly on the receptor.[7][8] Inhibition of PAR2 by FSLLRY-NH2 has been shown to block downstream signaling pathways, including Gq/11-mediated intracellular calcium mobilization and ERK activation.[4][9]

Off-Target Activity: MrgprC11/MRGPRX1 Agonism

Contrary to its role at PAR2, FSLLRY-NH2 has been identified as an agonist for the Mas-related G protein-coupled receptor C11 (MrgprC11) in mice and its human ortholog, MRGPRX1.[5][6] These receptors are predominantly expressed in sensory neurons and are associated with the sensation of itch (pruritus). The activation of MrgprC11 and MRGPRX1 by FSLLRY-NH2 has been demonstrated to induce scratching behaviors in animal models, a critical consideration for in vivo studies.[5][6] This off-target agonism highlights the potential for misinterpretation of experimental results if the dual pharmacology of FSLLRY-NH2 is not taken into account.

Signaling Pathways